molecular formula C22H21N3O5 B497337 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one CAS No. 890597-64-5

3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one

Cat. No.: B497337
CAS No.: 890597-64-5
M. Wt: 407.4g/mol
InChI Key: AFCBSYNHUYIEMG-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazole ring and the chromen-4-one core structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: The 3,5-dimethylphenoxy group can be introduced via nucleophilic substitution reactions.

    Attachment of the Triazole Ring: The triazole ring can be synthesized through a click chemistry approach, involving the reaction of azides with alkynes.

    Final Coupling: The hydroxypropoxy group can be attached through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions could target the chromen-4-one core or the triazole ring.

    Substitution: The phenoxy and triazole groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. The presence of the triazole ring suggests possible antifungal or antimicrobial activity.

Medicine

In medicine, 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one could be investigated for its therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by interacting with receptor binding sites.

    Signal Transduction Pathways: The compound may affect cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylphenoxy)-4H-chromen-4-one: Lacks the triazole and hydroxypropoxy groups.

    7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one: Lacks the phenoxy group.

    3-(3,5-dimethylphenoxy)-7-(2-hydroxypropoxy)-4H-chromen-4-one: Lacks the triazole ring.

Uniqueness

The unique combination of the phenoxy, triazole, and hydroxypropoxy groups in 3-(3,5-dimethylphenoxy)-7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-4H-chromen-4-one may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-7-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14-5-15(2)7-18(6-14)30-21-11-29-20-8-17(3-4-19(20)22(21)27)28-10-16(26)9-25-13-23-12-24-25/h3-8,11-13,16,26H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCBSYNHUYIEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(CN4C=NC=N4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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